molecular formula C15H11BrN4O2S B11055805 5-(5-bromopyridin-3-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol

5-(5-bromopyridin-3-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11055805
M. Wt: 391.2 g/mol
InChI Key: NWNAIUYJIYDUGK-UHFFFAOYSA-N
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Description

5-(5-bromopyridin-3-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromopyridin-3-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Bromination of Pyridine: The bromopyridine moiety can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Coupling Reactions: The final compound can be obtained by coupling the bromopyridine and benzodioxin derivatives with the triazole ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Ensuring that the reactions can be scaled up without significant loss of yield or purity.

    Purification Techniques: Utilizing advanced purification techniques such as recrystallization, column chromatography, or HPLC to obtain the desired product.

    Process Optimization: Optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(5-bromopyridin-3-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, palladium catalysts, solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Pyridine derivatives.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

5-(5-bromopyridin-3-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential antimicrobial, antifungal, and anticancer activities. It can be used as a lead compound for the development of new therapeutic agents.

    Biological Studies: Used in studies to understand the interaction of triazole derivatives with biological targets, such as enzymes and receptors.

    Chemical Biology: Employed in chemical biology to study the effects of triazole derivatives on cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 5-(5-bromopyridin-3-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The bromopyridine and benzodioxin moieties may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chloropyridin-3-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol: Similar structure with a chlorine atom instead of bromine.

    5-(5-fluoropyridin-3-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol: Similar structure with a fluorine atom instead of bromine.

    5-(5-methylpyridin-3-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 5-(5-bromopyridin-3-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol imparts unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s interaction with biological targets, potentially enhancing its efficacy and selectivity.

Properties

Molecular Formula

C15H11BrN4O2S

Molecular Weight

391.2 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11BrN4O2S/c16-10-5-9(7-17-8-10)14-18-19-15(23)20(14)11-1-2-12-13(6-11)22-4-3-21-12/h1-2,5-8H,3-4H2,(H,19,23)

InChI Key

NWNAIUYJIYDUGK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=CC(=CN=C4)Br

Origin of Product

United States

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